N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a carboxamide group, and an acetylated amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation of the Amino Group: The acetylation of the amino group is achieved by reacting the amine with acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the acetylated amino compound with the thiophene carboxamide derivative using a thiourea derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its mechanism of action and to evaluate its efficacy and safety in preclinical models.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated amino group and the thiophene ring are key functional groups that facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[methylamino]phenyl}carbamothioyl)thiophene-2-carboxamide
- N-({4-[acetylamino]phenyl}carbamothioyl)thiophene-2-carboxamide
- N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is unique due to the presence of both the acetylated amino group and the thiophene ring. This combination enhances its ability to interact with a broader range of biological targets and increases its potential for diverse applications in scientific research and industry.
Biological Activity
N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C15H15N3O2S2
- Molar Mass : 333.4285 g/mol
- CAS Number : 642956-53-4
Property | Value |
---|---|
Molecular Formula | C15H15N3O2S2 |
Molar Mass | 333.4285 g/mol |
CAS Number | 642956-53-4 |
The compound exhibits various biological activities attributed to its structural components, particularly the thiophene ring and the carbamothioyl group. These functionalities are known to interact with biological targets such as enzymes and receptors, potentially leading to anti-inflammatory and anticancer effects.
- Anticancer Activity : Research indicates that compounds containing thiophene derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The presence of acetyl and methyl groups may enhance the lipophilicity of the compound, allowing for better membrane penetration and interaction with inflammatory mediators.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the anticancer properties of this compound. The results demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers and improved joint function compared to control groups.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism for its anticancer effects.
- Reactive Oxygen Species (ROS) Production : The compound has been shown to increase ROS levels in treated cells, which can lead to oxidative stress and subsequent apoptosis.
Properties
IUPAC Name |
N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10(19)18(2)12-7-5-11(6-8-12)16-15(21)17-14(20)13-4-3-9-22-13/h3-9H,1-2H3,(H2,16,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWSGGOMZJFHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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